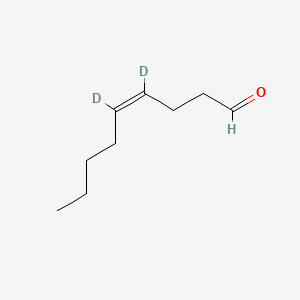
Antifungal agent 74
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 74 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a triazole-thiadiazole core structure, which is crucial for its antifungal activity . The reaction conditions often involve the use of organic solvents such as chloroform or methanol, and the reactions are carried out under controlled temperatures and pressures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and efficacy of the final product. Techniques such as thin film hydration, ethanol injection, and solvent evaporation are employed to produce the compound in bulk .
Analyse Des Réactions Chimiques
Types of Reactions
Antifungal agent 74 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of the triazole-thiadiazole core structure, which retain or enhance the antifungal activity of the parent compound .
Applications De Recherche Scientifique
Antifungal agent 74 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of triazole-thiadiazole derivatives.
Biology: Employed in research on fungal pathogenesis and the development of antifungal resistance.
Medicine: Investigated for its potential use in treating fungal infections in humans and animals.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth on surfaces
Mécanisme D'action
Antifungal agent 74 exerts its effects by disrupting steroid biosynthesis and ribosome biogenesis in eukaryotic cells . The compound targets key enzymes involved in these pathways, leading to the inhibition of fungal cell growth and proliferation. The disruption of steroid biosynthesis affects the integrity of the fungal cell membrane, while the inhibition of ribosome biogenesis impairs protein synthesis, ultimately leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Posaconazole: A triazole antifungal agent with a broad spectrum of activity against various fungal pathogens.
Itraconazole: Another triazole antifungal agent, structurally related to posaconazole, used to treat a wide range of fungal infections.
Voriconazole: A triazole antifungal agent known for its efficacy against Aspergillus species and other fungi.
Uniqueness of Antifungal agent 74
This compound is unique due to its dual mechanism of action, targeting both steroid biosynthesis and ribosome biogenesis. This dual targeting makes it highly effective against a broad spectrum of fungal pathogens and reduces the likelihood of resistance development compared to other antifungal agents that target a single pathway .
Propriétés
Formule moléculaire |
C4HCl3N4S |
|---|---|
Poids moléculaire |
243.5 g/mol |
Nom IUPAC |
6-(trichloromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C4HCl3N4S/c5-4(6,7)2-10-11-1-8-9-3(11)12-2/h1H |
Clé InChI |
DRGFPDFHBVFUCA-UHFFFAOYSA-N |
SMILES canonique |
C1=NN=C2N1N=C(S2)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


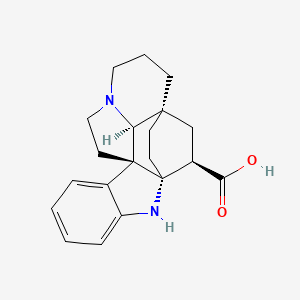
![1-[(2R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12370593.png)

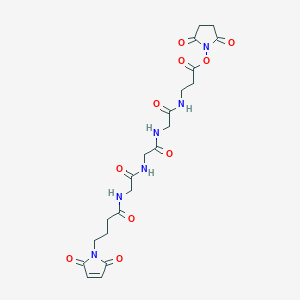


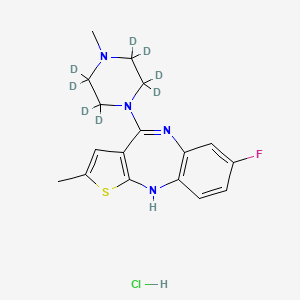
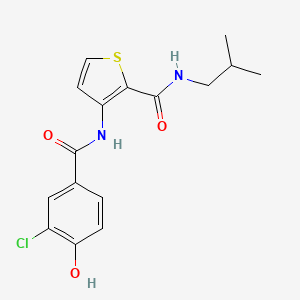
![(2S,4R)-1-[(2S)-2-[4-[4-[(3S)-4-[4-[5-[(4S)-2-azanyl-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophen-4-yl]-1,2,4-oxadiazol-3-yl]pyrimidin-2-yl]-3-methyl-1,4-diazepan-1-yl]butoxy]-1,2,3-triazol-1-yl]-3-methyl-butanoyl]-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-2-oxidanyl-ethyl]-4-oxidanyl-pyrrolidine-2-carboxamide](/img/structure/B12370657.png)
![(2E)-3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldiselanyl]ethyl]-2-hydroxyiminopropanamide](/img/structure/B12370668.png)
